molecular formula C16H17BrFN3OS B12685694 Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(2-ethoxy-6-fluorophenyl)ethyl)- CAS No. 172505-89-4

Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(2-ethoxy-6-fluorophenyl)ethyl)-

Cat. No.: B12685694
CAS No.: 172505-89-4
M. Wt: 398.3 g/mol
InChI Key: IRIOIFXUMMFCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-ethoxy-6-fluorophenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route might involve:

    Preparation of Isothiocyanate Intermediate: Reacting 5-bromo-2-pyridine with thiophosgene to form the isothiocyanate intermediate.

    Reaction with Amine: The isothiocyanate intermediate is then reacted with 2-(2-ethoxy-6-fluorophenyl)ethylamine under controlled conditions to yield the desired thiourea derivative.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Thiourea derivatives can undergo various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can convert thioureas to corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfinyl or sulfonyl compounds, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Thiourea derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.

Mechanism of Action

The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to various biological effects. The exact mechanism for this compound would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(2-pyridinyl)-N’-(2-phenylethyl)-
  • Thiourea, N-(4-bromo-2-pyridinyl)-N’-(2-(2-methoxyphenyl)ethyl)-

Uniqueness

The unique substituents on the pyridine and phenyl rings of Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-ethoxy-6-fluorophenyl)ethyl)- may confer distinct chemical and biological properties compared to other thiourea derivatives

Properties

CAS No.

172505-89-4

Molecular Formula

C16H17BrFN3OS

Molecular Weight

398.3 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-3-[2-(2-ethoxy-6-fluorophenyl)ethyl]thiourea

InChI

InChI=1S/C16H17BrFN3OS/c1-2-22-14-5-3-4-13(18)12(14)8-9-19-16(23)21-15-7-6-11(17)10-20-15/h3-7,10H,2,8-9H2,1H3,(H2,19,20,21,23)

InChI Key

IRIOIFXUMMFCIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)F)CCNC(=S)NC2=NC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.